molecular formula C7H3BrClNO B596516 4-Bromo-3-chlorobenzo[d]isoxazole CAS No. 1260751-76-5

4-Bromo-3-chlorobenzo[d]isoxazole

Cat. No. B596516
M. Wt: 232.461
InChI Key: FYJQRRNRMOCGKD-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorobenzo[d]isoxazole is a chemical compound with the molecular formula C7H3BrClNO . It is used for research and development purposes .


Synthesis Analysis

Isoxazoles, including 4-Bromo-3-chlorobenzo[d]isoxazole, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chlorobenzo[d]isoxazole consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions . The molecular weight of this compound is 232.46 g/mol .


Chemical Reactions Analysis

The most common chemical reaction involving isoxazoles, including 4-Bromo-3-chlorobenzo[d]isoxazole, is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This reaction is commonly used in the synthesis of isoxazole derivatives .


Physical And Chemical Properties Analysis

4-Bromo-3-chlorobenzo[d]isoxazole is a solid at room temperature . The compound has a molecular weight of 232.46 g/mol .

Safety And Hazards

4-Bromo-3-chlorobenzo[d]isoxazole is considered hazardous . The safety data sheet indicates that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the significance of isoxazoles in drug discovery, it is imperative to develop new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is one of the potential future directions . Additionally, the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research could provide a rich source of new compounds having promising biological activities .

properties

IUPAC Name

4-bromo-3-chloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJQRRNRMOCGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857076
Record name 4-Bromo-3-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chlorobenzo[d]isoxazole

CAS RN

1260751-76-5
Record name 4-Bromo-3-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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